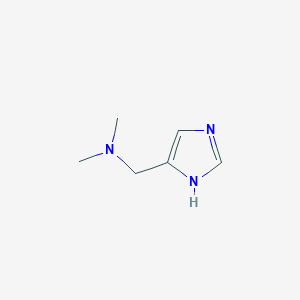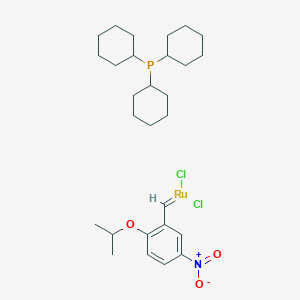![molecular formula C42H48NO2PS B6297238 [S(R)]-N-((1R)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95% CAS No. 2162939-91-3](/img/structure/B6297238.png)
[S(R)]-N-((1R)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. The presence of the term “S®” and “1R” suggests that it has chiral centers, which means it can exist in different enantiomeric forms . The “adamantan-1-yl” part refers to a substituent derived from adamantane, a type of hydrocarbon with a unique, rigid three-dimensional structure. The “diphenylphosphanyl” and “xanthen-4-yl” parts suggest the presence of a phosphorus atom bonded to two phenyl groups and a xanthene moiety, respectively.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The adamantane moiety would provide a three-dimensional, cage-like structure, while the diphenylphosphanyl and xanthen-4-yl groups would add additional complexity .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound can include things like melting point, boiling point, solubility, color, density, and reactivity . Without specific data, these properties can’t be accurately predicted for this compound.Applications De Recherche Scientifique
Neuroprotective Agents
Adamantane derivatives have been synthesized with the aim of developing novel fluorescent ligands for neurological assay development. These compounds, including N-(1-adamantyl)-2-oxo-chromene-3-carboxamide and others, have demonstrated multifunctional neuroprotective activity. They inhibit N-methyl-d-aspartate (NMDA) receptors/ion channels, calcium channels, and nitric oxide synthase, and exhibit significant free radical scavenging potential. Their bioavailability and blood-brain barrier permeability suggest potential application in neuroprotection (Joubert et al., 2011).
Synthesis of Novel Molecular Hybrids
Adamantane derivatives have been utilized in the synthesis of novel molecular hybrids, such as tetrahydropyrimidine carboxylates, which have been structurally confirmed by X-ray crystallography. These hybrids show potential for further biological applications due to their unique structural features (Kalita et al., 2016).
Adamantylation of Compounds
The adamantylation process, involving the introduction of adamantane derivatives into other molecules, has been explored for adenine and related compounds. This process highlights the chemical versatility of adamantane derivatives in synthesizing structurally diverse compounds with potential biological activities (Kovalev et al., 2021).
Polymer Chemistry
Adamantane-containing polyamide-imides (PAIs) were synthesized, demonstrating the utility of adamantane derivatives in the development of new materials. These PAIs exhibit high thermal stability and mechanical strength, indicating their potential for advanced material applications (Liaw & Liaw, 2001).
Mécanisme D'action
Target of Action
It’s known that the compound’s guanidine functional groups can chelate with cu^2+ ions , which suggests that it may interact with enzymes or proteins that require copper for their function.
Mode of Action
The mode of action of MFCD32857507 involves its guanidine functional groups chelating with Cu^2+ ions . This interaction could potentially inhibit the activity of copper-dependent enzymes, leading to a decrease in antioxidant capacity and ultimately inducing cell apoptosis .
Result of Action
The result of MFCD32857507’s action is a decrease in antioxidant capacity, which can lead to the induction of cell apoptosis
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H48NO2PS/c1-40(2,3)47(44)43-39(42-25-28-22-29(26-42)24-30(23-28)27-42)33-18-12-19-34-37(33)45-38-35(41(34,4)5)20-13-21-36(38)46(31-14-8-6-9-15-31)32-16-10-7-11-17-32/h6-21,28-30,39,43H,22-27H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAVVJQEEHFBRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H48NO2PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-[(S)-Adamantan-1-yl[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate](/img/structure/B6297160.png)

![tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B6297172.png)
![2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol](/img/structure/B6297175.png)

![6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B6297199.png)



![Methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate](/img/structure/B6297218.png)



